3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
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Overview
Description
3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluorophenyl group, a sulfonyl group, and a carbonitrile group attached to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluorobenzenesulfonyl chloride.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: Used as a precursor in the synthesis of various difluorophenyl derivatives.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: A compound with similar structural features and studied for its redox properties.
Uniqueness
3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential biological activities. Its difluorophenyl and sulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N2O3S/c17-12-3-2-10(6-13(12)18)24(22,23)15-8-20-14-4-1-9(7-19)5-11(14)16(15)21/h1-6,8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRDMGKGXFXSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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